6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
Overview
Description
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is a chemical compound with the molecular formula C15H17N3. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms.
Scientific Research Applications
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-HIV, and antimicrobial agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, which indicates that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of pyrrolidine with N-benzylpiperidone, followed by cyclization and subsequent functionalization to introduce the amine group . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridinones, while substitution reactions can produce a variety of functionalized derivatives .
Mechanism of Action
The mechanism of action of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: A closely related compound with a ketone group instead of an amine.
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Another derivative with a chloro substituent.
Uniqueness
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-benzyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-14-8-13-11-18(7-6-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCBWYQNYNKFFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CC(=C2)N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446898 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214699-26-0 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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